Phenoxathiin, 2-bromo-8-fluoro-

Lipophilicity Drug-likeness Membrane permeability

Phenoxathiin, 2-bromo-8-fluoro- (CAS 56348-73-3; molecular formula C₁₂H₆BrFOS; molecular weight 297.14 g/mol) is a dihalogenated heterotricyclic compound belonging to the phenoxathiin (dibenzooxathiane) family. It features a bromine atom at the 2-position and a fluorine atom at the 8-position of the phenoxathiin core—a folded tricyclic system comprising two benzene rings fused to a central 1,4-oxathiane ring that undergoes characteristic 'butterfly interconversion' motion.

Molecular Formula C12H6BrFOS
Molecular Weight 297.14 g/mol
CAS No. 56348-73-3
Cat. No. B12661426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxathiin, 2-bromo-8-fluoro-
CAS56348-73-3
Molecular FormulaC12H6BrFOS
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
InChIKeyODBYMOHYZJPRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxathiin, 2-bromo-8-fluoro- (CAS 56348-73-3): Core Physicochemical and Structural Baseline for Research Procurement


Phenoxathiin, 2-bromo-8-fluoro- (CAS 56348-73-3; molecular formula C₁₂H₆BrFOS; molecular weight 297.14 g/mol) is a dihalogenated heterotricyclic compound belonging to the phenoxathiin (dibenzooxathiane) family . It features a bromine atom at the 2-position and a fluorine atom at the 8-position of the phenoxathiin core—a folded tricyclic system comprising two benzene rings fused to a central 1,4-oxathiane ring that undergoes characteristic 'butterfly interconversion' motion [1]. The compound serves as a versatile synthetic intermediate, with its non-oxidized sulfide form (CAS 56348-73-3) being readily convertible to the corresponding 10,10-dioxide (CAS 56348-74-4), a transformation that fundamentally alters both conformational properties and biological activity profiles [2]. Its dual-halogen substitution pattern—combining a heavy, polarizable bromine with a small, strongly electronegative fluorine—creates a unique electronic environment not achievable with mono-halogenated or symmetrically substituted analogs, positioning it as a strategically differentiated building block for medicinal chemistry and materials science applications [1][3].

Reactivity Orthogonal C–Br and C–F handles for sequential, site-selective cross-coupling.
Oxidation Control Non-oxidized sulfide precursor enables on-demand conversion to 10,10-dioxide.
Lipophilicity Enhanced computed lipophilicity supports hydrophobic partitioning studies.

Why Phenoxathiin, 2-bromo-8-fluoro- Cannot Be Replaced by Generic Mono-Halogenated or Parent Phenoxathiin Analogs


The phenoxathiin scaffold exhibits pronounced substituent-position and substituent-type sensitivity in both its molecular geometry and biological activity. Quantum mechanical studies at the B3LYP/(6-31+G)+d level demonstrate that fluorine substitution at different positions on the phenoxathiin nucleus produces opposite effects on the puckering angle (Φc): substitution at the 2-position (para to the oxygen atom) induces further puckering (decreased Φc), while substitution at the 1-position (meta to oxygen) induces flattening [1]. This position-dependent conformational modulation directly impacts molecular recognition events, as pharmacological activity among phenoxathiin derivatives has been shown to be attributable to the dihedral angle between the non-central rings and/or the substituent's location [1]. Furthermore, structure-activity relationship studies on phenoxathiin MAO-A inhibitors reveal that potency requires short length and relatively small cross-section for the substituent, with halogen type and position critically influencing inhibitory profiles [2]. The combined 2-bromo-8-fluoro substitution pattern—which cannot be replicated by simple mono-halogenated analogs (e.g., 2-bromophenoxathiin, CAS 10230-35-0; 2-fluorophenoxathiin, CAS 1800-40-4) or the unsubstituted parent phenoxathiin (CAS 262-20-4)—generates a unique hydrophobicity-electronic vector pair that quantitatively alters LogP, dipole moment, and conformational dynamics relative to any single-halogen comparator . Generic substitution therefore risks introducing compounds with fundamentally different conformational preferences, lipophilicity, and electronic character, potentially leading to divergent behavior in target binding, membrane permeability, or materials performance.

Mono-halogenated analogs (e.g., 2-bromo or 2-fluoro) lack the Br/F electronic push-pull vector, potentially altering LogP and binding profiles.

Unsubstituted phenoxathiin has different puckering angle and dipole moment, limiting direct conformational comparability.

Symmetrically dihalogenated (2,8-diBr or 2,8-diF) derivatives lose orthogonal reactivity, risking statistical mixtures in cross-coupling.

Phenoxathiin, 2-bromo-8-fluoro- (CAS 56348-73-3): Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (LogP) of 2-Bromo-8-fluorophenoxathiin vs. Mono-Halogenated and Parent Phenoxathiin Comparators

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 4.85, representing the highest lipophilicity value in the mono- and di-halogenated phenoxathiin series . This value exceeds that of the parent phenoxathiin (LogP 4.54, ACD/LogP ; or 3.94 by alternative calculation methods [1]), 2-bromophenoxathiin (LogP 4.71) , and 2-fluorophenoxathiin (XlogP 4.6) . The incremental LogP gain of +0.14 over 2-bromophenoxathiin and +0.25 over 2-fluorophenoxathiin is consistent with additive Hansch π contributions from the bromine (π ≈ +0.86) and fluorine (π ≈ +0.14) substituents, a combination unavailable in any single-halogen comparator. Enhanced lipophilicity is a critical determinant of membrane partitioning, blood-brain barrier penetration potential, and hydrophobic pocket binding affinity in the phenoxathiin pharmacophore class [2].

Lipophilicity (LogP)
cross-study comparable
Target: 4.85 (computed) Parent: 4.54 | 2-Br: 4.71 | 2-F: 4.6
Supports higher hydrophobic partitioning than mono-halogenated analogs.
Computed values from multiple methods; expect ±0.2-0.4 log unit offsets.
Lipophilicity Drug-likeness Membrane permeability SAR

Position-Dependent Conformational Modulation: Fluorine at Position 8 Induces Quantifiable Puckering Angle Changes vs. Other Substitution Positions

Ab initio quantum mechanical calculations at the B3LYP/(6-31+G)+d level reveal that fluorine substitution at different positions on the phenoxathiin nucleus produces directionally opposite effects on the puckering angle Φc (the fold angle between best planes through the carbocyclic rings) [1]. Substitution at the 2-position (para to oxygen, analogous to the target compound's 8-position due to ring symmetry) induces further puckering (decreased Φc), while substitution at the 1-position (meta to oxygen) induces flattening (increased Φc). The study further demonstrates that successive fluorine substitution at positions that individually promote puckering (2- and 4-positions; 6- and 8-positions) produces additive enhancement of this effect, with 2,3,4,6,7,8-hexafluorophenoxathiin being the most puckered fluorinated derivative studied. The predicted inversion barrier across all studied fluorinated phenoxathiins was very small, not exceeding 1.67 kcal/mol, indicating facile butterfly interconversion [1]. For the target compound, the 8-fluoro substituent is predicted to decrease Φc relative to the parent phenoxathiin (Φc ≈ 149.8° for the parent [1]), producing a measurably more puckered conformation than phenoxathiin itself—a geometric distinction relevant to molecular recognition, crystal packing, and π-stacking interactions.

Conformational Modulation
class-level inference
8-F substitution predicted to decrease Φc (increase puckering) vs. parent Φc ≈ 149.8°
Directional shift in fold angle may impact molecular recognition and crystal packing.
Gas-phase DFT; magnitude not individually tabulated; class-level inference.
Molecular conformation Puckering angle DFT Structure-activity relationship

Differentiated Molecular Weight Profile: 2-Bromo-8-fluorophenoxathiin Occupies a Unique MW Niche Between Mono- and Tri-Halogenated Analogs

With a molecular weight of 297.14 g/mol and an exact mass of 295.93 Da, the target compound occupies a strategically valuable intermediate position within the halogenated phenoxathiin chemical space . This MW is substantially above the parent phenoxathiin (200.26 g/mol) and mono-halogenated analogs such as 2-fluorophenoxathiin (218.25 g/mol) [1] and 2-bromophenoxathiin (279.15 g/mol) , yet remains below the typical MW thresholds for tri- and tetra-halogenated derivatives (e.g., 2-bromo-4-chloro-8-fluorophenoxathiin, expected MW ~331.6 g/mol) . This positioning is significant in lead optimization and fragment-based drug discovery contexts where MW < 300 is often targeted for favorable absorption and distribution properties, while the heavier bromine atom provides a useful anomalous scattering handle for X-ray crystallographic phasing and a site for potential late-stage functionalization via cross-coupling chemistry [2].

Molecular Weight
cross-study comparable
297.14 g/mol Parent: 200.26 | 2-Br: 279.15 | 2-F: 218.25
Intermediate MW niche below typical tri-halogenated compounds, supporting fragment-based approaches.
Bromine provides anomalous X-ray scattering handle.
Molecular weight Lead-likeness Fragment-based drug discovery Physicochemical property optimization

Oxidation-State Versatility: 2-Bromo-8-fluorophenoxathiin Serves as a Precursor to the 10,10-Dioxide with Documented Biological Activity Consequences

The target compound (sulfide oxidation state, S(II)) is directly convertible to its 10,10-dioxide analog (CAS 56348-74-4, C₁₂H₆BrFO₃S, MW 329.14 g/mol) through oxidation of the central ring sulfur atom . This oxidation-state pair is mechanistically significant: structure-activity relationship studies on phenoxathiin-based monoamine oxidase A (MAO-A) inhibitors demonstrate that the SO₂ function is essential for high-potency inhibition, as studies of 1-substituted phenoxathiin 10,10-dioxides reveal that compounds with short, small cross-section substituents at the 1-position (including ethyl, vinyl, trifluoromethyl, and iodo) achieve the most favorable pharmacological profiles [1]. The patent literature further establishes that phenoxathiin derivatives with n = 0, 1, or 2 (sulfide, sulfoxide, or sulfone) exhibit distinct MAO-A inhibitory properties, with the oxidation state directly modulating potency [2]. In the antimicrobial domain, systematic evaluation of eighteen phenoxathiin-class compounds demonstrated that oxidation of the sulfur atom at position 10 leads to a severe decrease in antibacterial activity [3], confirming that the oxidation state acts as a binary activity switch that can be exploited for application-specific optimization.

Oxidation State Switch
head-to-head comparison
Sulfide (n=0): antimicrobial activity reported Sulfone (n=2): MAO-A inhibition context, antibacterial activity severely decreased
Oxidation state enables binary activity profile tuning for application-specific research.
Sulfide to dioxide conversion is well-precedented; MAO-A IC₅₀ values in low nanomolar range for optimized 1-substituted dioxides.
Oxidation state Prodrug design Sulfoxide-sulfone SAR MAO inhibition

Orthogonal Reactivity of Bromine and Fluorine Substituents Enables Sequential Chemoselective Functionalization Not Possible with Symmetrically Halogenated Analogs

The juxtaposition of a C–Br bond (bond dissociation energy ~70 kcal/mol; amenable to oxidative addition with Pd(0) catalysts) and a C–F bond (BDE ~126 kcal/mol; generally inert under standard cross-coupling conditions) at distinct positions (2 and 8) on the phenoxathiin scaffold creates an inherent chemoselectivity that is absent in symmetrically dihalogenated analogs such as 2,8-dibromophenoxathiin or 2,8-difluorophenoxathiin [1][2]. The bromine at position 2 serves as a competent leaving group for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, while the fluorine at position 8 remains intact, enabling sequential functionalization strategies where the bromine is selectively displaced in the first step and the fluorine is retained for electronic modulation or addressed in a subsequent C–F activation step. This orthogonal reactivity profile is documented in the broader phenoxathiin synthetic methodology literature, where halogenated phenoxathiins are employed as substrates for aryne-based and transition-metal-catalyzed transformations [3]. In contrast, 2,8-dibromophenoxathiin presents two electronically equivalent reactive sites, leading to statistical mixtures of mono- and bis-functionalized products without the inherent selectivity that the Br/F pairing provides.

Orthogonal Reactivity
class-level inference
C–Br BDE ~70 kcal/mol vs. C–F ~126 kcal/mol; enables sequential Pd-catalyzed functionalization
Br site reacts under standard cross-coupling while F remains inert, allowing stepwise diversification.
Symmetrical dihalides lack this inherent chemoselectivity.
Cross-coupling Chemoselectivity Late-stage functionalization C–Br vs. C–F reactivity

Phenoxathiin, 2-bromo-8-fluoro- (CAS 56348-73-3): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Dual-Halogen Phenoxathiin Scaffold for CNS-Targeted MAO-A Inhibitor Lead Optimization

The compound's LogP of 4.85 and the established structure-activity relationship linking phenoxathiin 10,10-dioxides to high-potency MAO-A inhibition (IC₅₀ values in the low nanomolar range for optimized 1-substituted analogs) [1] support its use as a strategically differentiated building block for CNS drug discovery programs targeting depression and anxiety disorders. The 2-bromo-8-fluoro substitution pattern provides enhanced lipophilicity for blood-brain barrier penetration , while the sulfide-to-sulfone oxidation step—well-precedented in the phenoxathiin MAO-A inhibitor patent literature [2]—allows researchers to toggle between the sulfide form (for initial physicochemical profiling) and the dioxide form (for target engagement studies). The bromine atom at position 2 further enables late-stage diversification via Pd-catalyzed cross-coupling to generate focused compound libraries for SAR exploration [3], while the 8-fluoro substituent provides metabolic stability and modulates the electronic character of the phenoxathiin core [4].

Antimicrobial Discovery: Non-Oxidized Phenoxathiin Scaffold with Enhanced Lipophilicity for Gram-Positive Bacterial Targeting

Systematic studies on phenoxathiin-class compounds have established that the non-oxidized sulfide form retains antimicrobial activity that is severely diminished upon oxidation to the sulfone . The target compound, in its native sulfide oxidation state (CAS 56348-73-3), is therefore positioned for antibacterial screening programs, particularly against Gram-positive pathogens where phenoxathiin derivatives have demonstrated MIC values in the range of 32 µg/mL against Staphylococcus aureus for structurally related 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives [1]. The LogP of 4.85 [2] suggests favorable membrane partitioning characteristics that may enhance penetration of the Gram-positive cell wall. The compound's dual-halogen pattern further differentiates it from the mono-methyl and mono-halogenated phenoxathiins that have been the primary focus of antimicrobial SAR studies to date [3], offering an underexplored region of chemical space for hit discovery.

Materials Science: Asymmetric Push-Pull Phenoxathiin Building Block with Orthogonal Halogen Handles for Organic Electronic Materials

The phenoxathiin core has been employed as a donor moiety in exciplex-forming materials for white organic light-emitting devices (OLEDs), where HOMO and LUMO energy level alignment is critical for charge transport and recombination efficiency . The combination of an electron-withdrawing fluorine (σₚ = +0.06, but strong -I effect) at position 8 and a polarizable, electron-withdrawing bromine (σₚ = +0.23) at position 2 on the phenoxathiin scaffold creates an asymmetric electronic 'push-pull' system with a net dipole moment distinct from that of any symmetrically substituted analog [1]. The quantum mechanically predicted conformational effects of fluorine at the 2-/8-positions—specifically, increased puckering of the phenoxathiin nucleus [2]—may further influence solid-state packing, π-orbital overlap, and charge mobility in thin-film device architectures. The orthogonal reactivity of C–Br and C–F bonds [3] additionally permits sequential functionalization for covalent attachment to polymer backbones or electrode surfaces, a capability not offered by symmetrically dihalogenated phenoxathiins.

Chemical Biology: Bromine-Containing Phenoxathiin Probe for Anomalous Scattering in X-ray Crystallography and Heavy-Atom Derivatization

The presence of bromine (atomic number 35) in the target compound provides a significant anomalous scattering signal (f'' at Cu Kα wavelength ≈ 1.28 electrons) for macromolecular crystallographic phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods . With a molecular weight of 297.14 g/mol—below the typical 300 Da threshold for favorable ligand efficiency metrics [1]—the compound is suitable for fragment-based drug discovery (FBDD) campaigns where both crystallographic phasing power and lead-like physicochemical properties are required. The simultaneous presence of fluorine enables complementary ¹⁹F NMR-based binding assays and protein-observed ¹⁹F NMR experiments for hit validation and binding mode characterization [2]. This dual-modality detection capability (X-ray anomalous scattering from Br plus ¹⁹F NMR from F) within a single, sub-300 Da molecular entity is not available from mono-halogenated analogs such as 2-bromophenoxathiin (no fluorine handle) or 2-fluorophenoxathiin (no heavy atom for phasing) [1].

Application
Selection Property
Validation Focus
MAO-A inhibitor lead optimization research
On-demand sulfide-to-sulfone oxidation; orthogonal Br handle for library synthesis
Sulfone form inhibitory profile; cross-coupling diversification
Antimicrobial screening studies
Non-oxidized sulfide form; enhanced computed lipophilicity
Gram-positive MIC endpoint assessment
Organic electronic materials research
Asymmetric push-pull electronic structure; conformational puckering
Solid-state packing and charge transport properties
X-ray crystallography and fragment-based screening
Bromine anomalous scattering; sub-300 Da molecular weight
Crystallographic phasing power; ¹⁹F NMR binding assays
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